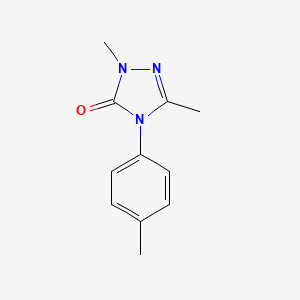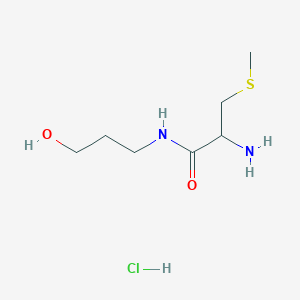
(2-Naphthylmethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Naphthylmethyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 .
Synthesis Analysis
While specific synthesis methods for “(2-Naphthylmethyl)hydrazine hydrochloride” were not found, hydrazine derivatives like this can be synthesized through various methods. For instance, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine . Another method involves the direct electrochemical oxidation of ammonia, which is an attractive route for the electrochemical synthesis of N2H4 .Molecular Structure Analysis
The molecular structure of “(2-Naphthylmethyl)hydrazine hydrochloride” consists of a naphthalene ring attached to a hydrazine group via a methylene bridge, and a hydrochloride group.Chemical Reactions Analysis
Hydrazine derivatives, like “(2-Naphthylmethyl)hydrazine hydrochloride”, can undergo various chemical reactions. For example, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine. These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .Physical And Chemical Properties Analysis
“(2-Naphthylmethyl)hydrazine hydrochloride” is a compound with a molecular weight of 208.69 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Fluorescence Probing
Hydrazine derivatives, including (2-Naphthylmethyl)hydrazine hydrochloride, have been explored for their application in fluorescence probing due to their reactivity and ability to form complex structures. For instance, a study by Jung et al. (2019) introduced a next-generation fluorescent probe that allows for the traceability of hydrazine in various environments through fast and intuitive fluorescence transformation. This development overcomes the drawbacks of current fluorescent probes, showcasing the practical application in real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
Environmental Monitoring
For environmental monitoring, Vijay and Velmathi (2020) described the synthesis of a naphthofluorescein-based probe for the sensitive and selective detection of hydrazine in completely aqueous media, highlighting its utility in real-time application for bioimaging and vapor-phase hydrazine detection. This probe can detect hydrazine at nanomolar levels without interference from other analytes, making it a valuable tool for monitoring environmental pollution (Vijay & Velmathi, 2020).
Chemical Synthesis
In chemical synthesis, Tang, Zhang, and Luo (2008) discovered an unexpected reaction of N,N-disubstituted hydrazine with naphthol and its analogs under thermal conditions, leading to the formation of secondary amines and direct ortho amination of naphthol. This method provides a novel approach for N-N bond cleavage of N,N-disubstituted hydrazines, showcasing the versatility of hydrazine derivatives in synthetic chemistry (Tang, Zhang, & Luo, 2008).
Antimicrobial Activity
Additionally, Azarifar and Shaebanzadeh (2002) reported the synthesis of new 3,5-dinaphthyl substituted 2-pyrazolines from the reaction of chalcones with hydrazine hydrochloride, examining their antimicrobial activity against various organisms. The study found that compounds with specific substituents on the naphthalene rings exhibited significant antimicrobial properties, highlighting the potential of hydrazine derivatives in developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
naphthalen-2-ylmethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,13H,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMYKIDUYWYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
237064-45-8 |
Source


|
| Record name | [(naphthalen-2-yl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687858.png)
![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2687869.png)


![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2687872.png)
![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)
